molecular formula C27H32N2O5 B2431719 2-(3-(Diethylamino)propyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893352-37-9

2-(3-(Diethylamino)propyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2431719
CAS RN: 893352-37-9
M. Wt: 464.562
InChI Key: QBTUUDXTRRNKIB-UHFFFAOYSA-N
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Description

2-(3-(Diethylamino)propyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C27H32N2O5 and its molecular weight is 464.562. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The synthesis and biological activity of carboxamide derivatives of benzo[b][1,6]naphthyridines have been studied. These compounds, similar in structural complexity to the query compound, have shown potent cytotoxic properties against various cancer cell lines, with some compounds achieving IC(50) values less than 10 nM. Such studies highlight the potential of complex organic compounds, including the query compound, in the development of new anticancer agents (Deady et al., 2003).

Pyrolysis and Mass Spectrometry in Protein Analysis

Research on the pyrolysis-gas chromatography-mass spectrometry of proteins and proteinaceous materials has revealed specific compounds containing sequence information on pairs of aliphatic amino acid moieties. This indicates that similar methods could be applied to study the pyrolytic behavior of complex compounds like the one , potentially aiding in the analysis of protein structures or interactions (Boon & Leeuw, 1987).

Chemosensors for Transition Metal Ions

The development of chemosensors based on naphthoquinone derivatives for detecting transition metal ions illustrates the application of complex organic molecules in sensing technologies. These chemosensors exhibit selectivity towards certain metal ions, changing color upon complexation. This suggests that similarly structured compounds, including the query compound, could be explored for their potential as chemosensors, contributing to environmental monitoring or diagnostic applications (Gosavi-Mirkute et al., 2017).

Antitubercular Agents

The synthesis and antitubercular evaluation of novel compounds derived via the Bohlmann-Rahtz Reaction demonstrate the potential of complex organic molecules in the development of new therapeutics. Several synthesized compounds showed promising antitubercular activity, indicating that the query compound could be investigated for similar therapeutic applications (Kantevari et al., 2011).

properties

IUPAC Name

2-[3-(diethylamino)propyl]-1-(3,4-dimethoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O5/c1-6-28(7-2)13-8-14-29-24(18-10-12-21(32-4)22(16-18)33-5)23-25(30)19-15-17(3)9-11-20(19)34-26(23)27(29)31/h9-12,15-16,24H,6-8,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTUUDXTRRNKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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